molecular formula C5H12ClNO2 B3051736 Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride CAS No. 35657-35-3

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride

Cat. No.: B3051736
CAS No.: 35657-35-3
M. Wt: 153.61 g/mol
InChI Key: KCCWNZKBYIQKOV-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2,2-dimethyl-1-oxopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride can be synthesized through the reaction of hydroxylamine with 2,2-dimethyl-1-oxopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of various chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with electrophilic centers in molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride can be compared with other hydroxylamine derivatives such as:

    Hydroxylamine hydrochloride: A simpler derivative with a broader range of applications.

    O-Benzylhydroxylamine hydrochloride: Used in organic synthesis for the preparation of benzyl-protected hydroxylamines.

    O-Methylhydroxylamine hydrochloride: Employed in the synthesis of methyl-protected hydroxylamines.

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives.

Properties

IUPAC Name

amino 2,2-dimethylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,3)4(7)8-6;/h6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWNZKBYIQKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546441
Record name 1-(Aminooxy)-2,2-dimethylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-35-3
Record name 1-(Aminooxy)-2,2-dimethylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
Reactant of Route 2
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
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Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
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Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
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Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride
Reactant of Route 6
Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride

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